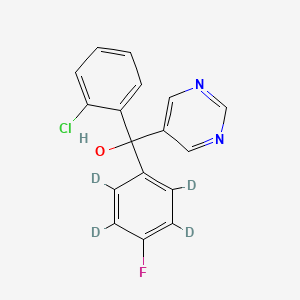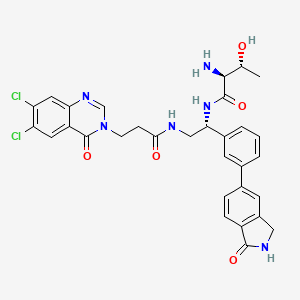
ThrRS-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ThrRS-IN-3 is a highly potent inhibitor of threonyl-tRNA synthetase (ThrRS), an enzyme crucial for protein synthesis. This compound exhibits significant antibacterial activity, particularly against Salmonella enterica, with an IC50 value of 19 nanomolar and a dissociation constant (Kd) of 34 nanomolar .
Méthodes De Préparation
The synthesis of ThrRS-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. the general approach involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .
Analyse Des Réactions Chimiques
ThrRS-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where certain atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
ThrRS-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of threonyl-tRNA synthetase and its effects on protein synthesis.
Biology: Employed in research to understand the role of threonyl-tRNA synthetase in cellular processes and its potential as a target for antibacterial agents.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections due to its potent antibacterial activity.
Mécanisme D'action
ThrRS-IN-3 exerts its effects by binding to the active site of threonyl-tRNA synthetase, thereby inhibiting its activity. This inhibition prevents the enzyme from catalyzing the attachment of threonine to its corresponding tRNA, which is essential for protein synthesis. The molecular targets involved include the catalytic domain and anticodon-binding domain of threonyl-tRNA synthetase .
Comparaison Avec Des Composés Similaires
ThrRS-IN-3 is unique due to its high potency and specificity for threonyl-tRNA synthetase. Similar compounds include:
Borrelidin: Another potent inhibitor of threonyl-tRNA synthetase with anti-malarial activity.
Albomycin: A natural inhibitor that uses a “Trojan horse” strategy to enter bacterial cells and inhibit threonyl-tRNA synthetase.
Microcin C-related compounds: These compounds also target aminoacyl-tRNA synthetases and exhibit antibacterial activity
This compound stands out due to its high specificity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C31H30Cl2N6O5 |
|---|---|
Poids moléculaire |
637.5 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-N-[(1R)-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]-1-[3-(1-oxo-2,3-dihydroisoindol-5-yl)phenyl]ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C31H30Cl2N6O5/c1-16(40)28(34)30(43)38-26(19-4-2-3-17(9-19)18-5-6-21-20(10-18)13-36-29(21)42)14-35-27(41)7-8-39-15-37-25-12-24(33)23(32)11-22(25)31(39)44/h2-6,9-12,15-16,26,28,40H,7-8,13-14,34H2,1H3,(H,35,41)(H,36,42)(H,38,43)/t16-,26+,28+/m1/s1 |
Clé InChI |
SXLUECWAPXFDGD-RKQBMHSKSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC5=C(C=C4)C(=O)NC5)N)O |
SMILES canonique |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC5=C(C=C4)C(=O)NC5)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


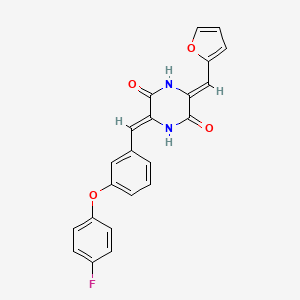

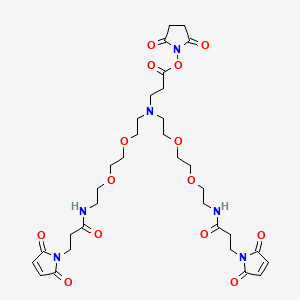
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
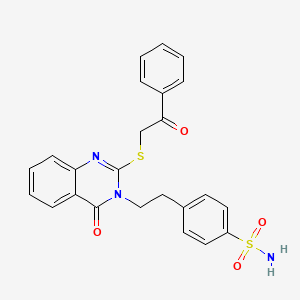
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
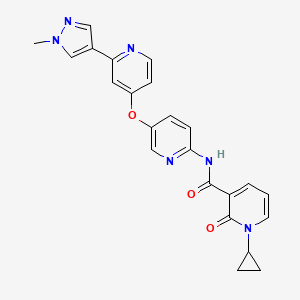
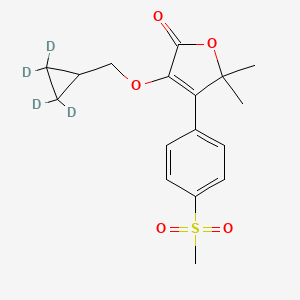
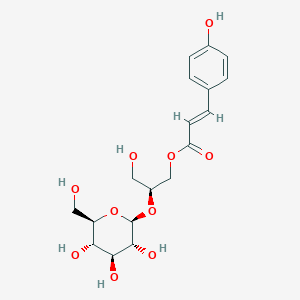
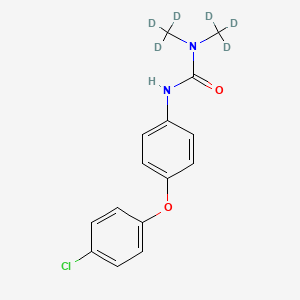

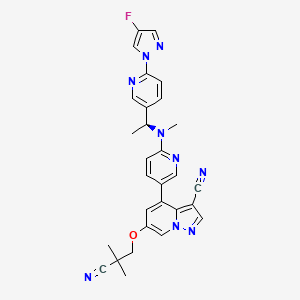
![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
